Erythromycin A 9,11-Imino Ether is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is classified under the category of imino ethers and is recognized for its potential antibacterial properties. It plays a significant role in the synthesis of various macrolide antibiotics and serves as a reference compound in pharmaceutical research.
Erythromycin A 9,11-Imino Ether is synthesized from erythromycin A through specific chemical reactions, primarily involving the Beckmann rearrangement. This process transforms erythromycin A oxime into the imino ether form, facilitating the study and development of new antibiotics with enhanced efficacy and reduced side effects .
The synthesis of Erythromycin A 9,11-Imino Ether typically involves several key steps:
Erythromycin A 9,11-Imino Ether can participate in various chemical reactions:
Erythromycin A 9,11-Imino Ether exerts its antibacterial effects primarily by targeting the bacterial ribosome's 50S subunit. This interaction inhibits protein synthesis by blocking the translation of messenger RNA into polypeptides.
While specific physical properties such as density and boiling point are not readily available for Erythromycin A 9,11-Imino Ether, it is generally stored at -20°C for stability.
Erythromycin A 9,11-Imino Ether has several scientific applications:
Erythromycin A 9,11-imino ether (C~37~H~66~N~2~O~12~, MW 730.93 g/mol) is a structurally distinct bicyclic derivative of erythromycin A, characterized by a fused 14-membered macrolactone ring system incorporating an imino ether linkage between C-9 and C-11. This configuration replaces the native C-9 ketone and C-11/C-12 hydroxyl groups of erythromycin A, resulting in a rigidified architecture that profoundly influences its chemical behavior and biological interactions [3] [6] [8]. Unlike clinically used macrolides, it exists primarily as a synthetic intermediate rather than a therapeutic agent, serving as a molecular scaffold for advanced antibiotic design. Its discovery emerged from investigations into erythromycin’s acid instability and metabolic decomposition pathways, positioning it as a chemical linchpin in the quest to overcome limitations of first-generation macrolides [7] [9].
The strategic importance of erythromycin A 9,11-imino ether derives from three key attributes:
Table 1: Key Structural Features of Erythromycin A 9,11-Imino Ether
Property | Description |
---|---|
Molecular Formula | C~37~H~66~N~2~O~12~ |
Molecular Weight | 730.93 g/mol |
CAS Registry Number | 161193-44-8 |
Key Functional Groups | Bicyclic 14-membered lactone; 9,11-imino ether bridge; Desosamine/Cladinose sugars |
Stability | Hygroscopic solid; Requires storage at -20°C under inert atmosphere |
The compound’s discovery was serendipitous, emerging during Beckmann rearrangement studies of erythromycin A 9(E)-oxime in 1994:
Table 2: Seminal Advances Enabled by Erythromycin A 9,11-Imino Ether Chemistry
Year | Advance | Significance |
---|---|---|
1994 | Accidental synthesis via Beckmann rearrangement [7] | Revealed novel intramolecular cyclization pathway for erythromycin oxime |
2011 | Synthesis of 4″-O-carbamate-11,12-cyclic carbonate derivatives [2] | Achieved 133-fold potency boost against resistant S. pneumoniae vs precursors |
2016 | Structural modeling of ribosomal binding [10] | Clarified role of conformational restriction in overcoming MLS~B~ resistance |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1